molecular formula C11H13N3O B1202311 Feprosidnine CAS No. 22293-47-6

Feprosidnine

Cat. No. B1202311
CAS RN: 22293-47-6
M. Wt: 203.24 g/mol
InChI Key: HFLCEELTJROKMJ-UHFFFAOYSA-N
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Description

Feprosidnine, also known as Sydnophen , is a stimulant drug that originated in the USSR during the 1970s. Structurally related to another Russian drug called mesocarb, Feprosidnine exhibits unique properties that set it apart from its counterpart. Unlike mesocarb, Feprosidnine has not been developed for medical use in humans .


Molecular Structure Analysis

Feprosidnine’s chemical formula is C₁₁H₁₃N₃O , with a molecular mass of approximately 203.24 g/mol . Its unique structure contributes to its pharmacological effects.


Chemical Reactions Analysis

  • Cholinergic Action : Feprosidnine affects cholinergic pathways in the body .
  • Adrenergic Action : It also interacts with adrenergic receptors .
  • Opioid Action : Feprosidnine exhibits opioid-like effects .
  • Nitric Oxide Donation : Additionally, it donates nitric oxide, which may contribute to its overall pharmacological profile .

Scientific Research Applications

  • Environmental Testing : The Fish Embryo Toxicity (FET) test, as an alternative to traditional fish testing methods, is significant in environmental assessments and hazard risk analysis (Embry et al., 2010). This method provides a humane alternative for assessing the environmental impact of chemicals, including Feprosidnine.

  • Biomedical Engineering : Feprosidnine can be used in Finite Element Method (FEM) simulations, which are crucial for understanding dynamic biological systems such as human organ function (Mehdi et al., 2016). These simulations are instrumental in developing treatments and understanding diseases.

  • Cancer Research : Research has explored the use of iron oxide nanoparticles, such as those in Feprosidnine, for cancer treatment and diagnosis. For example, ferumoxides-protamine sulfate complexes are used for MRI-based cell tracking in cancer research without inhibiting the function or differentiation capacity of stem cells (Arbab et al., 2005).

  • Neuroscience : In the field of neuroscience, electrical stimulation methods, such as Functional Electrical Stimulation (FES), are employed for rehabilitation and regeneration after spinal cord injuries, showing potential for functional recovery (Hamid & Hayek, 2008). These methods could be integrated with Feprosidnine-based therapies for enhanced outcomes.

Safety And Hazards

  • Therapeutic Range : Recommended doses range from 10 mg to 50 mg per day .
  • Antidepressant Activity : Feprosidnine possesses antidepressant properties, making it potentially useful for treating depression-related conditions .

properties

IUPAC Name

3-(1-phenylpropan-2-yl)-1-oxa-3-azonia-2-azanidacyclopent-3-en-5-imine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-9(14-8-11(12)15-13-14)7-10-5-3-2-4-6-10/h2-6,8-9,12H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFLCEELTJROKMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1)[N+]2=CC(=N)O[N-]2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

3441-64-3 (mono-hydrochloride)
Record name Feprosidnine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022293476
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID801027235
Record name 3-(1-Methyl-2-phenylethyl)sydnone imine, monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801027235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Feprosidnine

CAS RN

22293-47-6
Record name 1,2,3-Oxadiazolium, 5-amino-3-(1-methyl-2-phenylethyl)-, inner salt
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22293-47-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Feprosidnine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022293476
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(1-Methyl-2-phenylethyl)sydnone imine, monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801027235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FEPROSIDNINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1G4W8NR1PT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
N Pétry, F Luttringer, X Bantreil, F Lamaty - Faraday Discussions, 2023 - pubs.rsc.org
… , we turned our attention to the preparation of feprosidnine and linsidomine in a ball-mill. Concerning feprosidnine, because of the regulatory constraints regarding drug precursors and …
Number of citations: 3 pubs.rsc.org
NL Ahlburg, T Freese, S Kolb… - European Journal of …, 2021 - Wiley Online Library
We present a Lewis acid catalyzed nucleophilic ring‐opening of donor‐acceptor cyclopropanes and ‐butanes by sydnones, utilizing their respective 1,3‐ and 1,4‐reactivity. The same …
KR Kumar, NH Harshitha, BS Keerthana - International Journal of Pharmaceutics … - neliti.com
… which the keto group of sydnone (=O) has been replaced with an imino (=NH) group can be found as a substructure in the stimulant drugs feprosidnine and mesocarb. Sydnones are the …
Number of citations: 0 www.neliti.com
AC Il'ya, SK Moiseev - Advances in Heterocyclic Chemistry, 2020 - Elsevier
The interest of the scientific community in sydnones and sydnone imines, the most known mesoionic compounds, is grounded on their unusual molecular structures, specific physical …
Number of citations: 27 www.sciencedirect.com
M Kawase, H Sakagami, N Motohashi - Bioactive Heterocycles VII …, 2009 - Springer
This review focuses on the latest developments in biologically interesting mesoionic compounds, such as sydnones, sydnonimines, 1,2,3,4-oxatriazolium-5-aminates, and 1,3,4-…
Number of citations: 28 link.springer.com
M Alías-Ferri, M Pellegrini, E Marchei, R Pacifici… - Biology, 2022 - mdpi.com
Simple Summary We applied a toxicological screening on 187 urine samples collected from patients with opioid-use disorder treated with opioid agonists in Barcelona and Badalona …
Number of citations: 4 www.mdpi.com
HD Patel, ST Asundaria, KC Patel, KM Mehta, PS Patel… - researchgate.net
… Feprosidnine (sydnophen) is a CNSstimulant drug in which the sydnone imine group is found as sub-structure [10]. Sydnones occupy a unique place among mesoionic compounds [11]…
Number of citations: 5 www.researchgate.net
JM Lopchuk - 2013 - search.proquest.com
Chapter 1: Münchnones and Mesoionic Heterocycles: The reactivity, regioselectivity, and synthetic applications of münchnones (1, 3-oxazolium-5-olates) is a common theme which runs …
Number of citations: 0 search.proquest.com
JKPRA Høgset, NI AS - i.moscow
Targetable diagnostic and/or therapeutically active agents, eg ultrasound contrast agents, having reporters comprising gas-filled microbubbles stabilised by monolayers of film-forming …
Number of citations: 0 i.moscow

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